Methyl salicylate beta-D-O-glucuronide triacetate methyl ester
Overview
Description
Methyl salicylate beta-D-O-glucuronide triacetate methyl ester is a complex organic compound that combines the properties of methyl salicylate and glucuronide derivatives. . It is widely used for its analgesic and anti-inflammatory properties. The glucuronide derivative enhances the solubility and bioavailability of the compound, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl salicylate can be synthesized by esterification of salicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation.
For the glucuronide derivative, the synthesis involves the conjugation of glucuronic acid with the methyl salicylate molecule. This can be achieved through enzymatic or chemical methods. The chemical method typically involves the use of activating agents like carbodiimides to facilitate the formation of the ester bond between glucuronic acid and methyl salicylate .
Industrial Production Methods
Industrial production of methyl salicylate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then subjected to multiple purification steps, including distillation and crystallization, to obtain high-purity methyl salicylate .
Chemical Reactions Analysis
Types of Reactions
Methyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, methyl salicylate can hydrolyze to produce salicylic acid and methanol.
Oxidation: Methyl salicylate can be oxidized to produce salicylic acid and other oxidation products.
Reduction: Reduction of methyl salicylate can yield methyl salicylate alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under appropriate conditions.
Major Products
Hydrolysis: Salicylic acid and methanol.
Oxidation: Salicylic acid and other oxidation products.
Reduction: Methyl salicylate alcohol.
Substitution: Various substituted methyl salicylate derivatives.
Scientific Research Applications
Methyl salicylate beta-D-O-glucuronide triacetate methyl ester has a wide range of applications in scientific research:
Mechanism of Action
Methyl salicylate exerts its effects primarily through its conversion to salicylic acid in the body. Salicylic acid inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . The glucuronide derivative enhances the solubility and bioavailability of the compound, allowing for more efficient delivery and prolonged action .
Comparison with Similar Compounds
Methyl salicylate beta-D-O-glucuronide triacetate methyl ester can be compared with other similar compounds such as:
Salicylic Acid: The parent compound of methyl salicylate, used primarily for its anti-inflammatory and keratolytic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and anti-inflammatory drug that also inhibits COX enzymes.
Methyl 2-Hydroxybenzoate: Another ester derivative of salicylic acid with similar properties to methyl salicylate.
The uniqueness of this compound lies in its enhanced solubility and bioavailability due to the glucuronide moiety, making it more effective in various applications compared to its parent compounds .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFDADXDOSHULB-ARWBCWGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858093 | |
Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101231-54-3 | |
Record name | 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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